2-[(2E)-2-(quinolin-4-ylmethylidene)hydrazinyl]benzoic acid
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Overview
Description
2-(2-(Quinolin-4-ylmethylene)hydrazinyl)benzoic acid is a heterocyclic compound with a molecular formula of C17H13N3O2 and a molecular weight of 291.30 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a benzoic acid derivative through a hydrazone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Quinolin-4-ylmethylene)hydrazinyl)benzoic acid typically involves the condensation of quinoline-4-carbaldehyde with 2-hydrazinylbenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Quinolin-4-ylmethylene)hydrazinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
2-(2-(Quinolin-4-ylmethylene)hydrazinyl)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-(Quinolin-4-ylmethylene)hydrazinyl)benzoic acid involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. It may also generate reactive oxygen species (ROS), which can induce oxidative stress and cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carbaldehyde: A precursor in the synthesis of 2-(2-(Quinolin-4-ylmethylene)hydrazinyl)benzoic acid.
2-Hydrazinylbenzoic acid: Another precursor used in the synthesis.
Quinoline-4-carboxylic acid: A product of the oxidation of 2-(2-(Quinolin-4-ylmethylene)hydrazinyl)benzoic acid.
Uniqueness
2-(2-(Quinolin-4-ylmethylene)hydrazinyl)benzoic acid is unique due to its hydrazone linkage, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C17H13N3O2 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-[(2E)-2-(quinolin-4-ylmethylidene)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C17H13N3O2/c21-17(22)14-6-2-4-8-16(14)20-19-11-12-9-10-18-15-7-3-1-5-13(12)15/h1-11,20H,(H,21,22)/b19-11+ |
InChI Key |
NAYLNSUNMCXVMP-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=N/NC3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=NNC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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